1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridine ring fused with a piperidine carboxamide, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, triazole, and pyridine derivatives.
Cyclization: The key step involves the cyclization of the triazole and pyridine rings to form the triazolopyridine core.
Final Steps:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, using techniques such as continuous flow synthesis and advanced purification methods.
Chemical Reactions Analysis
1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
Triazolopyridine Derivatives: These compounds share the triazolopyridine core and exhibit similar pharmacological activities.
Piperidine Carboxamides: Compounds with piperidine carboxamide structures also show potential in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1-prop-2-enoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-2-14(21)19-7-5-11(6-8-19)15(22)18-12-3-4-13-16-10-17-20(13)9-12/h2,10-12H,1,3-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDCPBLXSKDGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2CCC3=NC=NN3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.